molecular formula C9H7NO2 B1345506 4-Acetylphenyl isocyanate CAS No. 49647-20-3

4-Acetylphenyl isocyanate

Cat. No. B1345506
CAS RN: 49647-20-3
M. Wt: 161.16 g/mol
InChI Key: MOZSVHZOUDIZMF-UHFFFAOYSA-N
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Description

Highly Enantioselective α-Cyanation with 4-Acetylphenyl Cyanate

The study presented in the first paper introduces a highly effective asymmetric α-cyanation of β-keto esters and amides using a Lewis-acid catalyst. The use of 4-acetylphenyl cyanate as a cyano source is highlighted for its mild and active properties, which is a novel approach compared to traditional cyano-hyperiodinate. The process achieves excellent enantioselectivities and yields, making it a significant contribution to the field of asymmetric synthesis .

Molecular Structure Analysis

The second paper focuses on the synthesis and structural analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Various spectroscopic methods, including FT-IR and NMR, were employed to confirm the structure. The study also delves into the molecular stability and charge transfer within the molecule using HOMO and LUMO analysis, as well as NBO analysis. The molecular electrostatic potential map was also performed, providing a comprehensive understanding of the molecule's electronic properties .

Synthesis and Antimicrobial Properties

In the third paper, the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment is described. The compounds were obtained through copper-catalyzed anionarylation and subsequent cyclization to produce 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones. These compounds were tested for their antimicrobial properties, indicating potential applications in the development of new antibacterial and antifungal agents .

IR Spectroscopic Behaviour

The fourth paper investigates the IR spectroscopic behavior of a molecular complex involving 4-acetylpyridine. The structure of the complex was determined using X-ray diffraction, and the IR spectrum confirmed the molecular character of the hydrogen bond within the complex. This study provides insight into the interactions and bonding within molecular complexes containing acetylphenyl derivatives .

Crystal Structure and Thermal Analysis

The fifth paper describes the synthesis, characterization, and thermal analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. The crystal structure was determined using X-ray diffraction, and the thermal stability was assessed through TGA and DTA analysis. The study also includes UV-Vis spectrophotometry to determine the wavelength absorption, contributing to the understanding of the compound's physical properties .

Synthesis and Cytotoxicity Assay

Lastly, the sixth paper presents the synthesis of a novel thiophene-containing compound and its characterization through various spectroscopic methods. The molecular structure was optimized using DFT calculations, and the cytotoxicity assay against cancer cell lines was performed. The results indicated that the compound was non-toxic, suggesting its potential for further development as an anticancer agent .

Scientific Research Applications

Synthesis of Amino Acid Adducts

One significant application involves the synthesis of amino acid adducts of isocyanates, which are crucial for developing sensitive and specific biomarkers to monitor exposure to these compounds. For instance, Sabbioni et al. (2012) developed methods to synthesize MDI adducts of aspartic acid, glutamic acid, cysteine, and valine, which are instrumental in studying isocyanate exposure and its potential health effects. These adducts help understand the transportation of reactive isocyanates to distant sites from the original site of exposure, highlighting the role of glutathione adducts in this process Sabbioni et al., 2012.

Antimicrobial Properties of Arylsubstituted Compounds

Another application is found in the antimicrobial properties of arylsubstituted compounds containing the 4-Acetylphenyl fragment. Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and evaluated their antibacterial and antifungal activities. This research highlights the potential of 4-Acetylphenyl isocyanate derivatives in developing new antimicrobial agents Baranovskyi et al., 2018.

DNA and Protein Adducts for Biomonitoring

The synthesis of DNA and protein adducts from isocyanates, including derivatives of 4-Acetylphenyl isocyanate, provides tools for biomonitoring exposure to these chemicals. For example, Beyerbach et al. (2006) explored the formation of DNA adducts from 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate, which can be used to monitor individuals exposed to isocyanates in industrial settings. This approach underscores the importance of developing sensitive methods for detecting low levels of isocyanate exposure through biomarkers Beyerbach et al., 2006.

Safety And Hazards

4-Acetylphenyl isocyanate is classified as a toxic substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

1-(4-isocyanatophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZSVHZOUDIZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197949
Record name Ethanone, 1-(4-isocyanatophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylphenyl isocyanate

CAS RN

49647-20-3
Record name Ethanone, 1-(4-isocyanatophenyl)-
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Record name 49647-20-3
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Record name Ethanone, 1-(4-isocyanatophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetylphenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
S Stankovich, RD Piner, SBT Nguyen, RS Ruoff - Carbon, 2006 - Elsevier
… the sterically hindered tert-butyl isocyanate, one carbamate unit is incorporated for every 20 graphene carbons (Table 1, entry 2), while for the more reactive 4-acetylphenyl isocyanate …
Number of citations: 647 www.sciencedirect.com
H Zhao, L Wu, Z Zhou, L Zhang, H Chen - … Chemistry Chemical Physics, 2013 - pubs.rsc.org
… As referred to in Stankovich's procedure, 19 GO (150) mg was loaded into a round bottom flask (25 mL) equipped with a magnetic stir bar, and then the 4-acetylphenyl isocyanate (6 …
Number of citations: 243 pubs.rsc.org
W Korytnyk, N Angelino, C Dave… - Journal of Medicinal …, 1978 - ACS Publications
… Condensation of 4-acetylphenyl isocyanate (2) with p- … 4-Acetylphenyl Isocyanate (2). Compound 2 was prepared by a general method, using p-aminoacetophenone (1, 5.05 g, 37.4 …
Number of citations: 20 pubs.acs.org
E Pinkhassik - New J. Chem, 2014 - researchgate.net
… A conformationally flexible DA18C6 was added to the capsules containing an entrapped trimer synthesized from 4-acetylphenyl isocyanate. It diffused into the capsules through the …
Number of citations: 3 www.researchgate.net
N Ehterami, SA Dergunov, Y Ussipbekova… - New Journal of …, 2014 - pubs.rsc.org
… A conformationally flexible DA18C6 was added to the capsules containing an entrapped trimer synthesized from 4-acetylphenyl isocyanate. It diffused into the capsules through the …
Number of citations: 10 pubs.rsc.org
JA Demaray, JE Thuener, MN Dawson… - Bioorganic & medicinal …, 2008 - Elsevier
… Phenyl isocyanate 1a, tolyl isocyanate 1b, or 4-acetylphenyl isocyanate 1c were then condensed with epibromohydrin in the presence of TBAB to form oxazolidinones 2a–c. …
Number of citations: 137 www.sciencedirect.com
WA Gregory, DR Brittelli, CLJ Wang… - Journal of medicinal …, 1989 - ACS Publications
… mol) of tri-n-butylphosphine oxide, and 50 mL of xylene was azeotropically dried for 1 h, and then the heat source was removed and a solution of 44.7 g of 4-acetylphenyl isocyanate (…
Number of citations: 275 pubs.acs.org
KA Gudun, S Tussupbayev, A Slamova… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… In contrast to the 4-cyanophenyl derivative, a non-selective reaction was observed for 4-acetylphenyl isocyanate, which resulted in the hydroboration of both isocyanate and acetyl …
Number of citations: 4 pubs.rsc.org
YS Mary, YS Mary, M Krátký, J Vinsova… - … Acta Part A: Molecular …, 2021 - Elsevier
… Then, 4-acetylphenyl isocyanate (1 mmol; 161.2 mg) was added. Reaction mixture was stirred at 35 C for 6 h followed by additional 12 h and extracted by distilled water (2 × 15 mL) …
Number of citations: 18 www.sciencedirect.com
E Babaoglu, K Harms, G Hilt - Synlett, 2016 - thieme-connect.com
… To the reddish-brown suspension was added 4-acetylphenyl isocyanate (350 mg, 3.00 mmol, 3.00 equiv) and heated to 40 C for 24 h. The reddish suspension was cooled to room …
Number of citations: 6 www.thieme-connect.com

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